

# Toxicological Profile and Safety Data of 4-Methylquinoline: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 4-METHYLQUINOLINE

Cat. No.: B147181

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## Introduction

**4-Methylquinoline**, also known as lepidine, is a heterocyclic aromatic organic compound with the chemical formula  $C_{10}H_9N$ .<sup>[1]</sup> It is found in tobacco smoke and is associated with the use of hydrocarbons in processes like shale oil and coal gasification.<sup>[2]</sup> This document provides a comprehensive overview of the available toxicological and safety data for **4-methylquinoline**, intended to inform researchers, scientists, and drug development professionals. While significant data exists regarding its genotoxicity and carcinogenicity, there is a notable lack of publicly available quantitative data on acute, sub-chronic, and reproductive toxicity.

## Physicochemical Properties

A summary of the key physicochemical properties of **4-methylquinoline** is presented in Table 1.

Table 1: Physicochemical Properties of **4-Methylquinoline**

Property	Value	Reference(s)
CAS Number	491-35-0	[3]
Molecular Formula	C <sub>10</sub> H <sub>9</sub> N	[4]
Molecular Weight	143.19 g/mol	[4]
Appearance	Dark brown, clear liquid	[5]
Melting Point	9-10 °C	[5]
Boiling Point	261-263 °C	[5]
Flash Point	113 °C (closed cup)	[6]
Density	1.083 g/mL at 25 °C	[6]
Solubility	Slightly soluble in water	[7]
Log Kow (Partition Coefficient)	2.61	[7]

## Toxicological Profile

### Acute Toxicity

Despite extensive searches of toxicological databases and literature, no quantitative acute toxicity data (e.g., LD50 for oral, dermal, or inhalation routes) for **4-methylquinoline** is publicly available. Safety Data Sheets consistently report "no data available" for these endpoints.[1][5][7]

### Sub-chronic and Chronic Toxicity (No Observed Adverse Effect Level - NOAEL)

Similarly, no specific NOAEL or Lowest Observed Adverse Effect Level (LOAEL) values from repeated dose toxicity studies in animals have been identified in the public domain for **4-methylquinoline**.

### Genotoxicity

**4-Methylquinoline** has demonstrated clear mutagenic potential in various in vitro assays.

Table 2: Summary of Genotoxicity Data for **4-Methylquinoline**

Assay	Test System	Metabolic Activation	Result	Reference(s)
Bacterial Reverse Mutation (Ames Test)	Salmonella typhimurium TA98	With S9	Positive	<a href="#">[2]</a>
Bacterial Reverse Mutation (Ames Test)	Salmonella typhimurium TA100	With S9	Positive	<a href="#">[2]</a>
Unscheduled DNA Synthesis (UDS)	Primary rat hepatocytes	N/A	Positive	<a href="#">[2]</a>

- Ames Test: **4-Methylquinoline** has consistently tested positive for mutagenicity in Salmonella typhimurium strains TA98 and TA100 in the presence of a metabolic activation system (S9 fraction).[\[2\]](#) This indicates that its metabolites are capable of inducing frameshift and base-pair substitution mutations, respectively.
- Unscheduled DNA Synthesis (UDS): **4-Methylquinoline** has been shown to induce unscheduled DNA synthesis in primary cultures of rat hepatocytes, indicating that it can cause DNA damage that triggers repair mechanisms.[\[2\]](#)

## Carcinogenicity

There is evidence suggesting the carcinogenic potential of **4-methylquinoline** in animal models.

Table 3: Summary of Carcinogenicity Data for **4-Methylquinoline**

Species	Strain	Route of Administration	Exposure Duration	Key Findings	Reference(s)
Mouse	CD-1 (newborn)	Intraperitoneal	3 injections (days 1, 8, 15 of life)	Increased incidence of liver adenomas and hepatomas in males.	[2]
Mouse	SEN CAR	Dermal (initiation/promotion)	20 weeks (promotion)	Skin tumor initiator.	[2]
Rat	Sprague-Dawley (newborn)	Subcutaneous	8 weeks	No significant increase in tumor incidence.	[2]

In a study involving newborn CD-1 mice, intraperitoneal injections of **4-methylquinoline** led to a significant increase in the incidence of liver adenomas and hepatomas in male mice.[2] In skin painting studies using SEN CAR mice, **4-methylquinoline** acted as a tumor initiator.[2] However, a study in newborn Sprague-Dawley rats did not show a significant increase in tumor incidence following subcutaneous administration.[2] No long-term epidemiological studies on the carcinogenicity of **4-methylquinoline** in humans have been identified.[2]

## Reproductive and Developmental Toxicity

No data on the reproductive or developmental toxicity of **4-methylquinoline** is currently available in the public literature.[5]

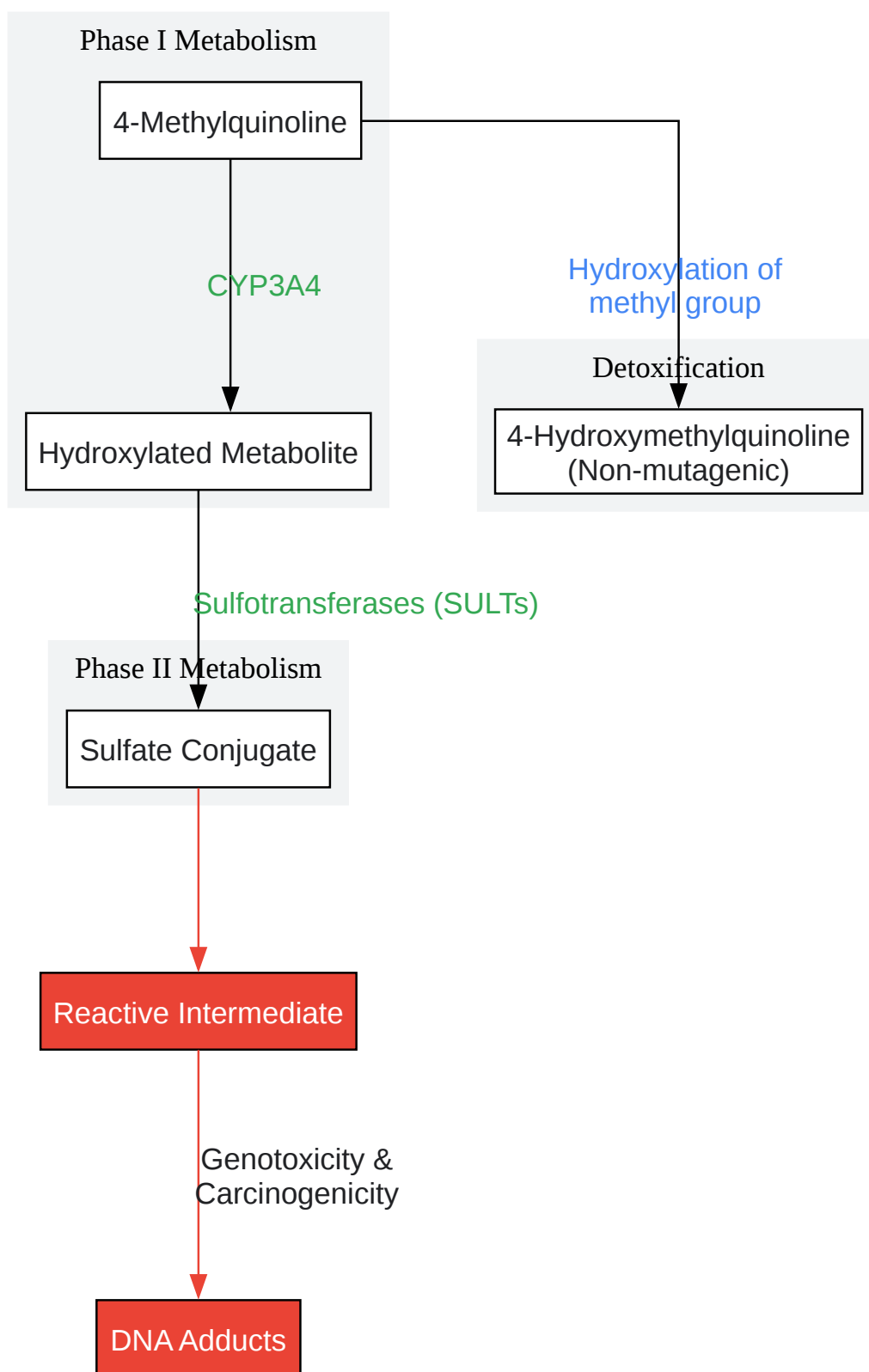
## Metabolism and Toxicokinetics

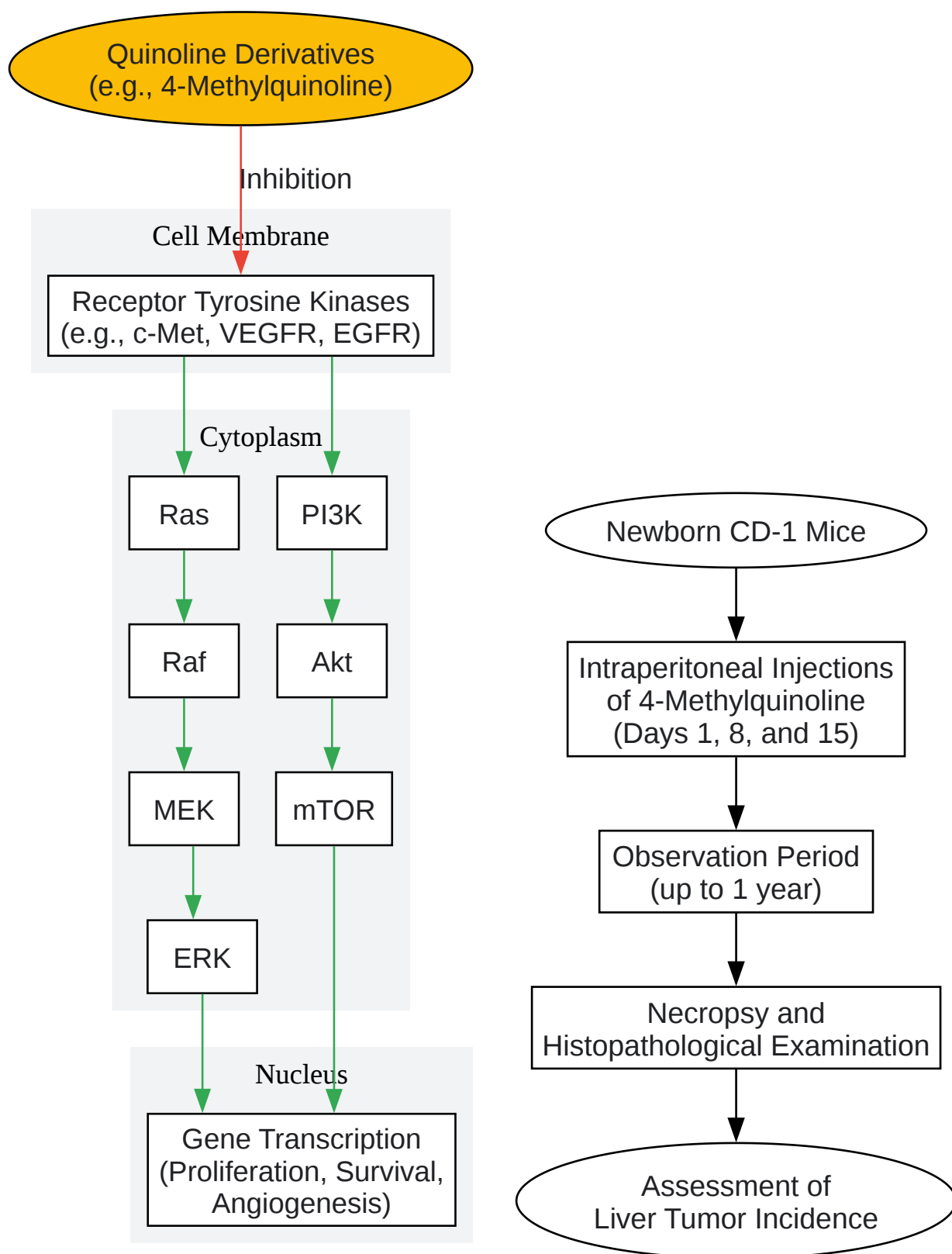
The metabolism of **4-methylquinoline** is a critical factor in its toxicity, particularly its genotoxic and carcinogenic effects. The metabolic activation of **4-methylquinoline** is primarily mediated by cytochrome P450 enzymes, with recent evidence pointing specifically to the involvement of

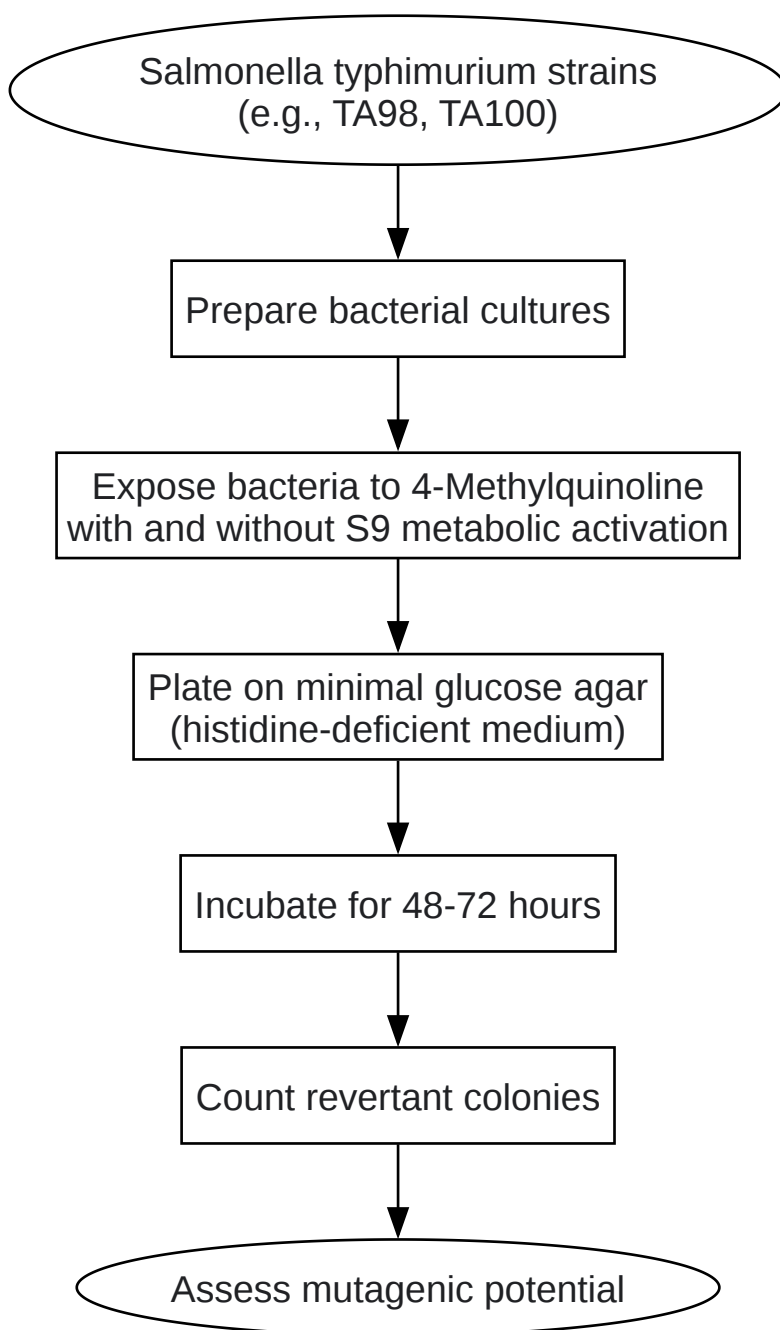
CYP3A4.[8] This initial hydroxylation is a key step. Following hydroxylation, the metabolites can be further conjugated by sulfotransferases (SULTs), which can lead to the formation of reactive intermediates capable of binding to DNA and other macromolecules.[8]

A primary detoxification pathway involves the hydroxylation of the methyl group to form 4-hydroxymethylquinoline, a metabolite that is not mutagenic.[4]

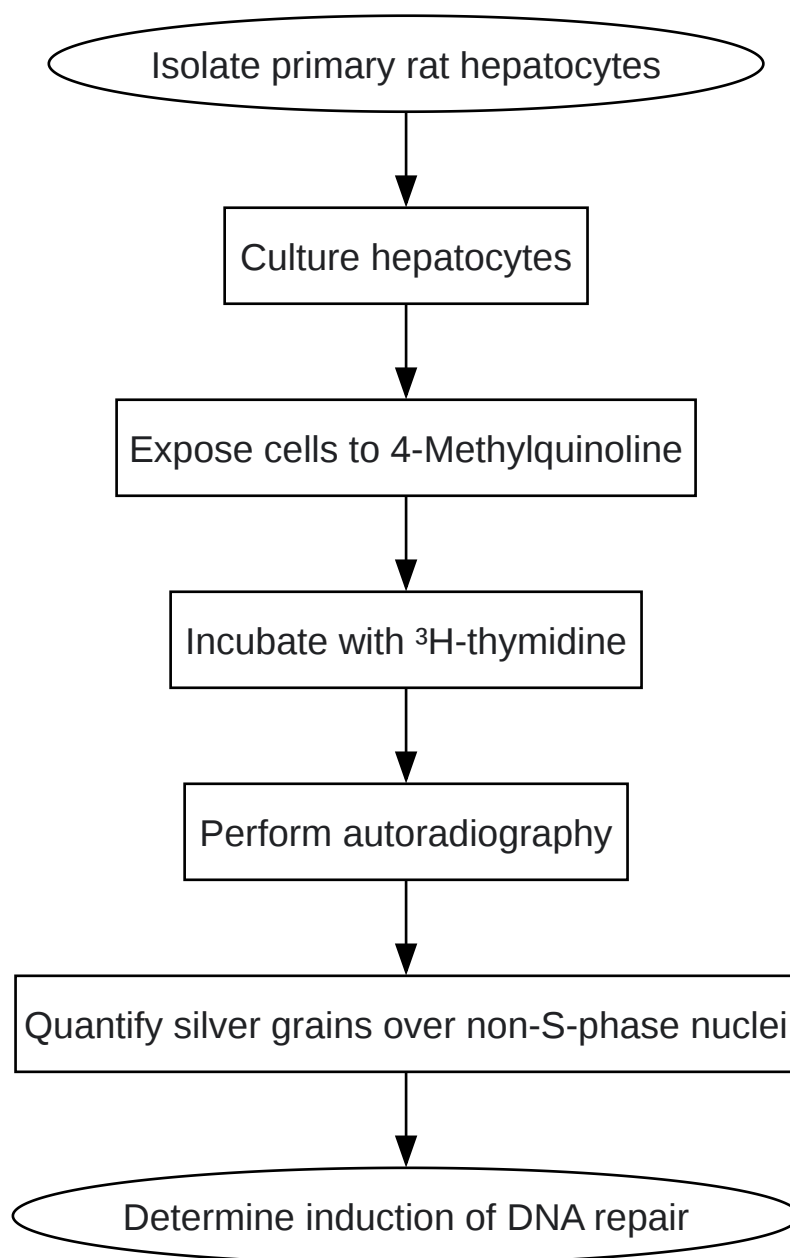
Below is a diagram illustrating the proposed metabolic pathway of **4-methylquinoline**.











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